molecular formula C8H18ClNO2 B2828246 4-(Dimethylamino)-3,3-dimethylbutanoic acid hydrochloride CAS No. 2411220-12-5

4-(Dimethylamino)-3,3-dimethylbutanoic acid hydrochloride

Cat. No.: B2828246
CAS No.: 2411220-12-5
M. Wt: 195.69
InChI Key: YWANDOCIKBRVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-3,3-dimethylbutanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is commonly used in the field of organic chemistry, particularly in peptide synthesis. This compound is known for its role as a pharmaceutical intermediate and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3,3-dimethylbutanoic acid hydrochloride typically involves the reaction of 4-(Dimethylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3,3-dimethylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation Products: Amides and carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)-3,3-dimethylbutanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances the compound’s nucleophilicity, allowing it to participate in various chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-3,3-dimethylbutanoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the dimethylamino group and the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

4-(dimethylamino)-3,3-dimethylbutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,5-7(10)11)6-9(3)4;/h5-6H2,1-4H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIBTNFUJMYBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)CN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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